molecular formula C11H12ClN3 B13282307 N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13282307
M. Wt: 221.68 g/mol
InChI Key: OYQDJQFXMOUREU-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a 2-chlorobenzyl substituent and a methyl group at the 1-position of the pyrazole ring. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive molecules targeting kinases, receptors, or enzymes. The 2-chlorophenyl group enhances lipophilicity and may influence binding interactions, while the pyrazole core provides a rigid scaffold for molecular recognition .

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H12ClN3/c1-15-8-10(7-14-15)13-6-9-4-2-3-5-11(9)12/h2-5,7-8,13H,6H2,1H3

InChI Key

OYQDJQFXMOUREU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-chlorobenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen Substituents
  • N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS 1152858-05-3): Bromine replaces chlorine at the 2-position of the phenyl ring. Increased molecular weight (C₁₁H₁₂BrN₃ vs. C₁₁H₁₂ClN₃) and polarizability due to bromine’s larger atomic radius. Potential for stronger van der Waals interactions in biological systems .
  • 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-50-1): Additional fluorine at the 4-position of the phenyl ring. Molecular formula: C₁₀H₉ClFN₃ .
  • N-[(2,4-Dichlorophenyl)methyl]-1,3,5-trimethyl-1H-pyrazol-4-amine :

    • Dichlorination at the 2- and 4-positions increases lipophilicity (logP) and steric bulk.
    • May improve membrane permeability but reduce solubility .
Positional Isomerism
  • [(4-Chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1017388-57-6): Chlorine at the 4-position instead of 2-position on the phenyl ring.

Modifications to the Pyrazole Core

Substituent Placement
  • 1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine (CAS 1002032-44-1) :

    • Chlorine at the 4-position of the pyrazole ring instead of the benzyl group.
    • Methylamine side chain introduces basicity, influencing solubility and pharmacokinetics .
  • Methoxyphenyl group adds hydrogen-bonding capacity .

Functional Group Additions

Extended Heterocyclic Systems
  • 1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine (CAS 612523-74-7) :
    • Fused pyrazolo[3,4-d]pyrimidine core enhances planarity and aromaticity.
    • 2-Methoxyethylamine side chain improves water solubility .

Structural and Property Comparison Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine C₁₁H₁₂ClN₃ 2-Cl-C₆H₄-CH₂, 1-Me-pyrazole 221.68 Moderate lipophilicity, rigid scaffold
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine C₁₁H₁₂BrN₃ 2-Br-C₆H₄-CH₂ 266.14 Higher polarizability
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 2-Cl,4-F-C₆H₃-CH₂ 225.65 Enhanced metabolic stability
N-[(2,4-Dichlorophenyl)methyl]-1,3,5-trimethyl-1H-pyrazol-4-amine C₁₃H₁₅Cl₂N₃ 2,4-Cl₂-C₆H₃-CH₂, 1,3,5-Me-pyrazole 292.19 High logP, steric bulk
1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine C₁₅H₁₅ClN₆O Fused pyrazolo-pyrimidine, 2-MeO-Et 330.78 Improved solubility, planar structure

Research Implications

  • Medicinal Chemistry : The 2-chlorobenzyl group in the target compound may confer selectivity for kinase targets, as seen in CDK2 inhibitors (e.g., ). Brominated analogs () could enhance binding affinity but may face metabolic challenges.
  • Agrochemical Potential: Structural similarities to ureas like cumyluron () suggest pesticidal applications, particularly for analogs with dichlorophenyl groups .
  • Synthetic Optimization : Lower yields in copper-catalyzed reactions () highlight the need for improved methodologies, such as transition-metal-free pathways.

Biological Activity

N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Its chemical structure can be represented as follows:

  • Molecular Formula : C10H10ClN3
  • Molecular Weight : Approximately 219.66 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets within the body. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in inflammation and cancer progression.
  • Receptor Modulation : It can modulate receptors involved in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound. In vitro studies demonstrated significant inhibition against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus0.22 - 0.25 μg/mLBactericidal
Escherichia coliNot specifiedBactericidal
Pseudomonas aeruginosaModerate activityBacteriostatic

The compound exhibited significant antimicrobial effects, particularly against Gram-positive bacteria, indicating its potential for developing new antimicrobial agents .

Anti-inflammatory Properties

This compound has shown promising anti-inflammatory effects. Studies indicated that it could inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models:

  • Inhibition of Nitric Oxide Production : The compound significantly reduced nitric oxide levels in activated microglia, suggesting its potential use in neuroinflammatory conditions .

Anticancer Activity

The anticancer properties of this pyrazole derivative have been explored in several studies:

Cancer Cell LineGrowth Inhibition (%)IC50 (μM)
HeLa (cervical cancer)38.44%Not specified
HepG2 (liver cancer)54.25%Not specified

These results indicate that the compound may selectively inhibit cancer cell proliferation while showing lower toxicity to normal cells .

Case Studies and Research Findings

Several case studies have investigated the biological activities of this compound:

  • Antimicrobial Evaluation : A study conducted on various pyrazole derivatives found that this compound displayed superior antimicrobial activity compared to other derivatives, emphasizing its therapeutic potential against resistant bacterial strains .
  • Inflammation Models : In vivo studies demonstrated that treatment with this compound resulted in decreased inflammatory markers in models of induced inflammation, showcasing its potential for treating inflammatory diseases .
  • Cancer Treatment Studies : Research indicated that the compound could induce apoptosis in cancer cells through the modulation of specific signaling pathways, making it a candidate for further development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine?

Methodological Answer:

  • A typical synthesis involves nucleophilic substitution or condensation reactions. For example, a copper-catalyzed coupling reaction using cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours achieves moderate yields (~17.9%) .
  • Alternative routes include cyclization of hydrazide derivatives with phosphorus oxychloride (POCl₃) at elevated temperatures (120°C), as seen in structurally related pyrazole analogs .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR spectroscopy : Key signals include aromatic protons (δ ~7.4–8.8 ppm for chlorophenyl and pyrazole moieties) and methyl groups (δ ~2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with observed m/z values (e.g., [M+H]+ at 215) .
  • Melting point analysis : Reported ranges (e.g., 104–107°C) help verify purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

Methodological Answer:

  • Check tautomerism : Pyrazole derivatives may exhibit amine-imine tautomerism, leading to split signals. For example, a 50:50 ratio of amine:imine forms was observed in a related compound using 1H NMR .
  • Use 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton and carbon shifts .
  • Compare with crystallographic data : X-ray structures (e.g., SHELX-refined models) provide definitive bond lengths and angles to validate NMR assignments .

Q. What strategies are recommended for designing bioactivity studies targeting antimicrobial or anticancer properties?

Methodological Answer:

  • Antimicrobial assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using minimum inhibitory concentration (MIC) assays. Related pyrazole analogs showed activity at MIC values of 8–32 µg/mL .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa) and compare with normal cells (e.g., HEK293). Mannich base derivatives of pyrazoles have demonstrated selective cytotoxicity .
  • Enzyme inhibition : Test inhibitory effects on carbonic anhydrase (hCA I/II) or kinase targets using fluorometric assays .

Q. How can crystallographic data be optimized for structural refinement of this compound using SHELX?

Methodological Answer:

  • Data collection : Use high-resolution (≤1.0 Å) X-ray data to reduce refinement errors. SHELXL is robust for small-molecule refinement but requires careful handling of twinned data .
  • Validation tools : Employ R-factors (R1, wR2) and the GooF (Goodness of Fit) to assess model accuracy. SHELXL-generated CIF files should include ADPs (anisotropic displacement parameters) for non-H atoms .
  • Twinning analysis : Use PLATON or ROTAX to detect twinning and apply HKLF5 instructions in SHELXL for correction .

Data Contradiction Analysis

Q. How should researchers address discrepancies in pharmacological activity between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic profiling : Measure solubility, metabolic stability (e.g., liver microsomes), and plasma protein binding. Poor bioavailability often explains reduced in vivo efficacy .
  • Structural analogs : Compare with derivatives like N-(4-chlorophenyl)-thienopyridin-4-amine, which showed improved activity via hydrophobic interactions in docking studies .
  • Dose optimization : Adjust dosing regimens based on toxicity profiles (e.g., LD50 in rodents) .

Safety and Handling

Q. What precautions are necessary for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (refer to SDS for chlorophenyl analogs) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal. Incineration is recommended for organic residues .

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